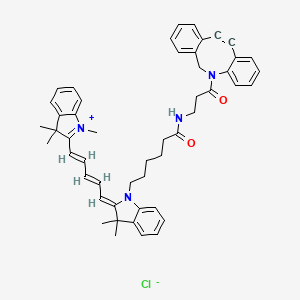

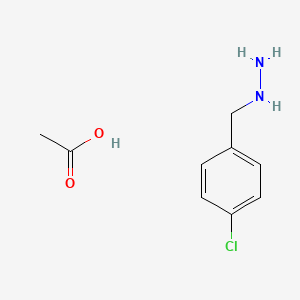

Tert-butyl 4-oxidanyl-2-(phenylmethoxycarbonylamino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cbz-D-ホモセリン tert-ブチルエステルは、主に有機合成における保護基として使用される化学化合物です。それは、アミノ酸であるホモセリンの誘導体であり、その安定性と穏やかな条件下での容易な除去により、ペプチド合成で頻繁に使用されます。この化合物は、tert-ブチルエステル基とカルボベンジルオキシ(Cbz)基の存在を特徴としており、それぞれホモセリンのアミノ基とカルボキシル基を保護しています。

準備方法

合成経路と反応条件

N-Cbz-D-ホモセリン tert-ブチルエステルの合成は、通常、D-ホモセリンのアミノ基をCbz基で、カルボキシル基をtert-ブチルエステルで保護することを含みます。一般的な方法の1つは、D-ホモセリンと塩化ベンジルホルミエート(Cbz-Cl)を、炭酸水素ナトリウムなどの塩基の存在下で反応させて、N-Cbz-D-ホモセリンの中間体を生成することです。 この中間体は次に、硫酸などの強酸の存在下でtert-ブチルアルコールとエステル化して、N-Cbz-D-ホモセリン tert-ブチルエステルが得られます .

工業生産方法

N-Cbz-D-ホモセリン tert-ブチルエステルの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、高収率と高純度を確保するために、自動化された反応器と連続フローシステムの使用を含みます。反応条件は、副生成物を最小限に抑え、効率を最大化するために最適化されています。 精製は通常、結晶化またはクロマトグラフィー技術によって達成されます .

化学反応の分析

反応の種類

N-Cbz-D-ホモセリン tert-ブチルエステルは、以下を含むさまざまな化学反応を起こします。

水素化: Cbz基は、パラジウム炭素(Pd-C)と水素ガスを用いた触媒水素化によって除去できます。

酸加水分解: tert-ブチルエステル基は、トリフルオロ酢酸などの酸性条件下で開裂できます。

一般的な試薬と条件

水素化: Pd-C、H2

酸加水分解: トリフルオロ酢酸

形成される主要な生成物

水素化: D-ホモセリン

酸加水分解: D-ホモセリン

アミド化: ペプチドとアミド.

科学研究アプリケーション

N-Cbz-D-ホモセリン tert-ブチルエステルは、特に以下において、科学研究で広く使用されています。

化学: ペプチド合成やその他の有機合成における保護基として。

生物学: 酵素機構とタンパク質構造の研究において。

医学: ペプチドベースの薬物や酵素阻害剤の開発において。

産業: 医薬品やファインケミカルの生産において.

科学的研究の応用

N-Cbz-D-homoserine tert-butyl ester is widely used in scientific research, particularly in:

Chemistry: As a protecting group in peptide synthesis and other organic syntheses.

Biology: In the study of enzyme mechanisms and protein structure.

Medicine: In the development of peptide-based drugs and enzyme inhibitors.

Industry: In the production of pharmaceuticals and fine chemicals.

作用機序

N-Cbz-D-ホモセリン tert-ブチルエステルの主な機能は、化学反応中のホモセリンのアミノ基とカルボキシル基を保護することです。Cbz基は、安定なカルバメートを形成することによってアミノ基を保護し、これは水素化によって除去できます。tert-ブチルエステルは、カルボキシル基を保護し、酸性条件下で開裂できます。 これらの保護基は、望ましくない副反応を防ぎ、他の官能基を選択的に修飾することを可能にします .

類似化合物の比較

類似化合物

N-Boc-D-ホモセリン tert-ブチルエステル: アミノ保護のために、Cbz基の代わりにtert-ブトキシカルボニル(Boc)基を使用します。

N-Fmoc-D-ホモセリン tert-ブチルエステル: アミノ保護のために、フルオレニルメチルオキシカルボニル(Fmoc)基を使用します。

独自性

N-Cbz-D-ホモセリン tert-ブチルエステルは、穏やかな条件下での安定性と容易な除去を提供する保護基の特定の組み合わせにより、独特です。 Cbz基は、特に水素化反応に役立ちますが、tert-ブチルエステルは塩基性条件下で安定していますが、酸で容易に除去できます .

類似化合物との比較

Similar Compounds

N-Boc-D-homoserine tert-butyl ester: Uses a tert-butoxycarbonyl (Boc) group instead of a Cbz group for amino protection.

N-Fmoc-D-homoserine tert-butyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

Uniqueness

N-Cbz-D-homoserine tert-butyl ester is unique due to its specific combination of protecting groups, which offer stability and ease of removal under mild conditions. The Cbz group is particularly useful for hydrogenation reactions, while the tert-butyl ester is stable under basic conditions but can be easily removed with acid .

特性

IUPAC Name |

tert-butyl 4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRLWSYREBUSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550511 |

Source

|

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149967-08-8 |

Source

|

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)

![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)

![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)